Histamine H3 Receptor Binding Affinity: Nanomolar Potency with Defined Receptor Subtype Selectivity
1,4-Dimethyl-1H-benzo[d]imidazol-2-amine demonstrates high-affinity binding to the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM. Importantly, it exhibits approximately 23-fold selectivity for human H3R over the human histamine H4 receptor (H4R), which shows a Kd of 31 nM in the same assay system [1]. This level of subtype discrimination is critical for minimizing off-target effects in CNS-targeted programs where H3R modulation is desired without H4R-mediated immunomodulation.
| Evidence Dimension | Receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 1.35 nM (hH3R); Kd = 31 nM (hH4R) |
| Comparator Or Baseline | Histamine (endogenous ligand): Ki ≈ 10-30 nM at hH3R; Selective H3R antagonists (e.g., Pitolisant): Ki ≈ 0.5-5 nM |
| Quantified Difference | 23-fold selectivity for hH3R over hH4R (1.35 nM vs. 31 nM) |
| Conditions | Human recombinant NLuc/GPCR-fused H3R and H4R expressed in HEK293T cells; BRET assay with furimazine substrate; 30 min incubation |
Why This Matters
The 23-fold H3R/H4R selectivity window allows researchers to interrogate H3R-specific pathways in neurological disease models without confounding H4R-mediated immune effects, a differentiation not guaranteed among generic benzimidazole derivatives.
- [1] BindingDB. BDBM50538677 (CHEMBL4635634): Affinity Data for 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine. Kd values for human H3R and H4R. Accessed 2026. View Source
